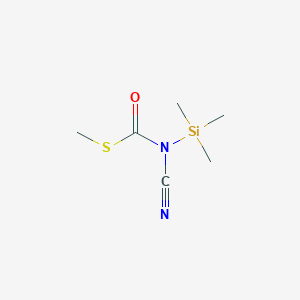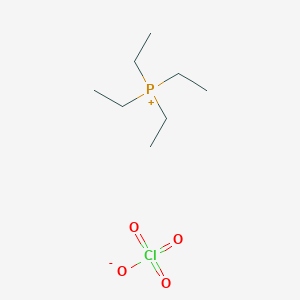![molecular formula C25H32O B14313022 1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene CAS No. 112009-05-9](/img/structure/B14313022.png)
1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene , is a chemical compound with the molecular formula C₁₇H₁₆O. Its structure consists of a benzene ring substituted with an ethynyl group and a 4-methoxyphenyl group. This compound belongs to the family of alkynylbenzenes and exhibits interesting properties due to its unique structure .
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene. One common method involves the Sonogashira coupling reaction between 4-iodoanisole and 1-decyl-4-ethynylbenzene using a palladium catalyst. The reaction proceeds under mild conditions and yields the desired product .
Industrial Production: While industrial-scale production methods are not widely documented, researchers and early discovery chemists can access this compound from specialized suppliers like Sigma-Aldrich and TCI Chemicals. it’s essential to verify product identity and purity due to limited analytical data provided by these suppliers .
Analyse Chemischer Reaktionen
1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene can undergo various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.
Reduction: Reduction with hydrogen gas and a suitable catalyst can yield the corresponding saturated compound.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles (e.g., Grignard reagents) to form new derivatives.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene finds applications in various fields:
Chemistry: As a building block for designing functional materials.
Biology: Investigating its interactions with biological targets.
Medicine: Potential use in drug discovery due to its unique structure.
Industry: Applications in organic electronics, sensors, and materials science.
Wirkmechanismus
The precise mechanism of action remains an active area of research. its structural features suggest potential interactions with cellular receptors or enzymes. Further studies are needed to elucidate its specific molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene stands out due to its ethynyl-substituted aromatic ring. Similar compounds include 1,2-dichloro-4-[(4-methoxyphenyl)ethynyl]benzene, which shares the same ethynyl motif but with chlorine substitutions .
Eigenschaften
CAS-Nummer |
112009-05-9 |
|---|---|
Molekularformel |
C25H32O |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1-decyl-4-[2-(4-methoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C25H32O/c1-3-4-5-6-7-8-9-10-11-22-12-14-23(15-13-22)16-17-24-18-20-25(26-2)21-19-24/h12-15,18-21H,3-11H2,1-2H3 |
InChI-Schlüssel |
KFVMEKYAJUWPAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)







